(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride

CAS No.: 311341-93-2

Cat. No.: VC2716777

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 311341-93-2 |

|---|---|

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 g/mol |

| IUPAC Name | ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-4-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1 |

| Standard InChI Key | RYBMXCZWUCHLJB-ZJLYAJKPSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1CCC[C@H]1N.Cl |

| SMILES | CCOC(=O)C1CCCC1N.Cl |

| Canonical SMILES | CCOC(=O)C1CCCC1N.Cl |

Introduction

Chemical Identity and Properties

Structural Characteristics

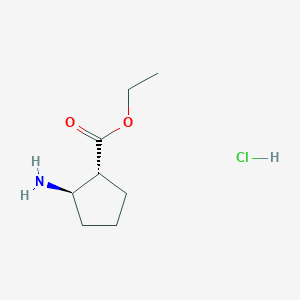

(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride is characterized by a cyclopentane ring with an amino group and a carboxylate ester. Its specific stereochemistry, indicated by the (1R,2R) configuration, defines the spatial arrangement of the amino group and carboxylate ester on the cyclopentane ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications, particularly in pharmaceutical research.

Molecular Information

The compound has a well-defined set of molecular properties that distinguish it from related compounds and isomers. The comprehensive molecular data is presented in Table 1.

Table 1: Molecular Properties of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride

| Property | Value |

|---|---|

| CAS Number | 311341-93-2 |

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 g/mol |

| Parent Compound Formula | C8H15NO2 |

| Parent Compound Weight | 157.21 g/mol |

| IUPAC Name | ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate;hydrochloride |

These molecular properties are essential for understanding the compound's behavior in chemical reactions and biological systems.

Chemical Identifiers and Nomenclature

Standard Chemical Identifiers

Chemical identifiers are crucial for precise identification in databases and research literature. The standardized identifiers for (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride are presented in Table 2.

Table 2: Chemical Identifiers for (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-4-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1 |

| Standard InChIKey | RYBMXCZWUCHLJB-ZJLYAJKPSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1CCC[C@H]1N.Cl |

| Canonical SMILES | CCOC(=O)C1CCCC1N.Cl |

| PubChem Compound ID | 71301487 |

These identifiers provide a standardized way to reference the compound in scientific literature and chemical databases.

Parent Compound Information

The parent compound, (1R,2R)-ethyl 2-aminocyclopentanecarboxylate (without the hydrochloride), has its own set of identifiers. These are important for understanding the relationship between the free base and its salt form.

Table 3: Parent Compound Identifiers

| Identifier Type | Value |

|---|---|

| CAS Number | 114745-46-9 |

| IUPAC Name | ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate |

| InChI | InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1 |

| InChIKey | AGCJYTRMZBPEEO-RNFRBKRXSA-N |

| SMILES | CCOC(=O)[C@@H]1CCC[C@H]1N |

This information helps researchers understand the structural basis of the hydrochloride salt and its relationship to the free amine form .

Synthesis Methods

General Synthetic Approaches

The synthesis of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride can be achieved through various methods. A notable approach involves reductive amination of 2-oxocyclopentane carboxylic acid ethyl ester. This strategy was proposed by LePlae and colleagues, where the product crystallizes as a single stereoisomer in the form of a hydrochloride salt .

Stereoselective Synthesis

Recent research has focused on developing scalable synthesis methods for stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC), including the (1R,2R) configuration. These methods allow access to all four stereoisomers from the same precursor through the same intermediate, avoiding hazardous reagents, chromatographic separations, and high-pressure equipment .

The stereoselective approach typically involves:

-

Initial formation of a cyclopentene carboxylate

-

Selective addition reactions to establish stereochemistry

-

Conversion to the desired amino acid derivative

-

Formation of the hydrochloride salt

This methodology provides flexibility toward all possible stereoisomers of ACPC, though it requires careful process control for the conjugate addition reaction at low temperature .

Analytical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for characterizing (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride and confirming its stereochemical purity. Recent research has developed direct, reliable, and fast assessment methods for enantiomeric purity using NMR spectroscopy .

While specific NMR data for the hydrochloride salt is limited in the available literature, related compounds show characteristic signals. For instance, the (1S,2S) isomer of 2-aminocyclopentanecarboxylic acid shows the following NMR patterns:

1H NMR (400 MHz, D2O): δ 3.88 (q, J = 7.4 Hz, 1H; CHNH2), 2.90–2.97 (m, 1H; CHCO2H), 2.13–2.23 (m, 2H; CH2), and 1.66–1.91 (m, 4H; CH2CH2) .

Similar patterns would be expected for the (1R,2R) isomer, with appropriate stereochemical differences.

Applications and Mechanism of Action

Chemical Reactivity

(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride participates in several chemical reactions due to its functional groups. The amino group can undergo typical amine reactions (acylation, alkylation), while the ester group can participate in hydrolysis, transesterification, and reduction reactions.

Research Developments

Recent Synthetic Advances

A significant advancement in the field is the development of scalable synthesis methods for all four stereoisomers of Fmoc derivatives of ACPC (2-aminocyclopentanecarboxylic acid). This research, published in March 2024, demonstrates the versatility of these compounds in synthetic methodologies and provides improved approaches for their preparation .

The key features of these advanced synthetic approaches include:

-

Access to all four stereoisomers from the same precursor

-

Use of the same intermediate compound for all stereoisomers

-

Avoidance of hazardous or expensive reagents

-

Elimination of chromatographic separations and high-pressure equipment

-

Direct assessment of enantiomeric purity using NMR spectroscopy

These advancements make the compound and its derivatives more accessible for various research applications .

Structural Relationship with Other Compounds

(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride belongs to a family of cyclic β-amino acids, which have gained significant attention in pharmaceutical research. The cyclopentane ring provides conformational constraints that can influence the compound's interaction with biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume